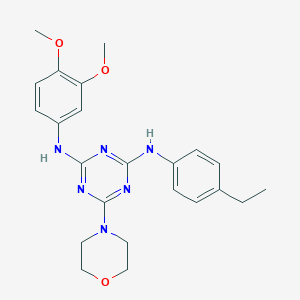

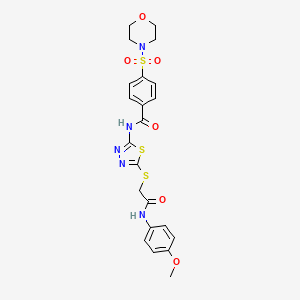

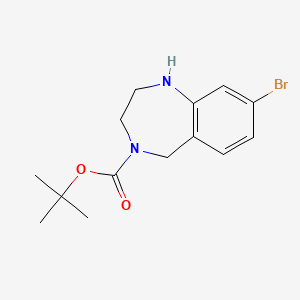

![molecular formula C13H15NOS B2409329 3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one CAS No. 866136-49-4](/img/structure/B2409329.png)

3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one” is a complex organic compound. It contains a methylidene group, which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . The compound also includes a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of certain precursors with primary and secondary amines . A method was developed for substitution of the dimethylamino group by bioisosteric fragments by the action of various primary and secondary amines on a similar compound, methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate .

Molecular Structure Analysis

The molecular structure of such compounds can be complex and is often studied using techniques like X-ray diffraction . Density functional theory (DFT) calculations can provide insights into the geometrical parameters, bond lengths, and bond angles .

Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and often involve the substitution of the dimethylamino group by bioisosteric fragments . The high reactivity of certain positions in the compound allows for a wide range of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be studied using various techniques. DFT calculations can provide insights into the electronic parameters and dipole moment of these compounds in the ground state .

Aplicaciones Científicas De Investigación

1. Reaction Mechanisms and Intermediates

The compound reacts with various chemicals, leading to the formation of zwitterionic intermediates and heterocyclic compounds. For example, its reaction with 1,3-Benzoxazole-2(3H)-thione leads to derivatives such as 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives, suggesting complex reaction mechanisms and potential applications in synthetic chemistry (Ametamey & Heimgartner, 1990).

2. Substitution Reactions

This compound undergoes substitution reactions with primary and secondary amines, indicating its utility in producing bioisosteric fragments. Such reactions are fundamental in drug discovery and organic synthesis, offering pathways to diverse chemical entities (Кисель et al., 2013).

3. Photophysical and Structural Aspects

Investigations into the photophysical, structural aspects, and nonlinear optical properties of analogs of this compound have been conducted. Such studies are crucial in the field of materials science, particularly for applications in optoelectronics and photonics (Bhagwat & Sekar, 2019).

4. Crystal Structure and Molecular Docking

The compound's crystal structure and molecular docking studies provide insights into its interactions at the molecular level. This information is valuable in drug design, particularly in understanding how molecular structures affect biological activity (Al-Hourani et al., 2016).

Direcciones Futuras

Future research could focus on improving the synthesis methods, studying the mechanism of action, and exploring potential applications of such compounds. The development of new potential antibiotics is an important area of research . The selective transformation of 1-alkenes into E-olefins is a long-standing challenge in olefin metathesis . These findings provide guidelines for catalyst redesign in pursuit of the ambitious goal of E-selective 1-alkene metathesis .

Propiedades

IUPAC Name |

(3Z)-3-(dimethylaminomethylidene)-6-methylthiochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-9-4-5-12-11(6-9)13(15)10(8-16-12)7-14(2)3/h4-7H,8H2,1-3H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFHXIJWSWHWCR-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)SC/C(=C\N(C)C)/C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

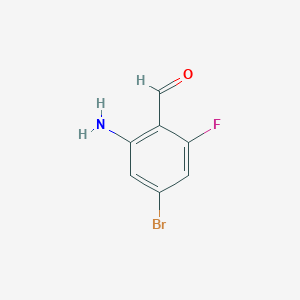

![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)

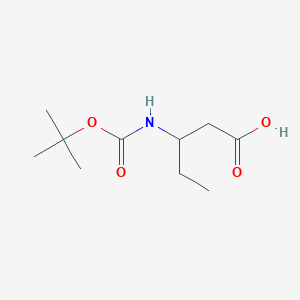

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

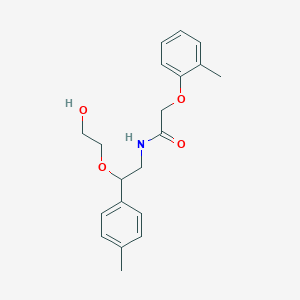

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)